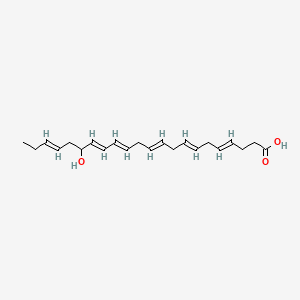
5-Phosphoribosyl 1-pyrophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-phosphonato-alpha-D-ribofuranosyl diphosphate(5-) is pentaanion of 5-O-phosphono-alpha-D-ribofuranosyl diphosphate arising from deprotonation of the phosphate and diphosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-O-phosphono-alpha-D-ribofuranosyl diphosphate.
Applications De Recherche Scientifique
Methodological Developments in Determination
- Micheli, Pompucci, and Marcolongo (1975) developed a spectrophotometric method for determining 5-phosphoribosyl 1-pyrophosphate (PRPP) levels in cells. This method offers advantages over radiochemical techniques, being simpler, faster, and less expensive (Micheli, Pompucci, & Marcolongo, 1975).
Biochemical Understanding
- Dennis et al. (2000) explored the spontaneous breakdown of PRPP, revealing the formation of various products including ribose 5-phosphate, indicative of complex biochemical pathways (Dennis, Puskas, Stasaitis, & Sandwick, 2000).
- Greene, Boyle, and Seegmiller (1970) found that PRPP stabilizes adenine phosphoribosyltransferase against heat inactivation, highlighting its role in enzyme regulation (Greene, Boyle, & Seegmiller, 1970).
Advanced Applications
- Smithers and O'Sullivan (1984) conducted a study on phosphorothioate analogs of PRPP, using 31P nuclear magnetic resonance (NMR) to analyze their properties. This study suggests potential applications of these analogs in probing reactions catalyzed by phosphoribosyltransferase enzymes (Smithers & O'Sullivan, 1984).
PRPP in Plant Biology
- Ashihara (2016) reviewed the biosynthesis of PRPP in plants, discussing the importance of PRPP in nucleotide, tryptophan, and histidine synthesis, and its role in various physiological phenomena in plants (Ashihara, 2016).
Relationship with Metabolic Diseases
- Baliś and Higgins (1987) discussed the relevance of PRPP in the origin of certain metabolic diseases, noting that imbalances in PRPP levels can lead to conditions such as Lesch-Nyhan disease or gout (Baliś & Higgins, 1987).
Enzymatic Studies
- Nosal, Switzer, and Becker (1993) characterized human 5-phosphoribosyl-1-pyrophosphate synthetase isozymes, highlighting differences in their kinetic properties and sensitivities to inhibitors. This research contributes to understanding the enzyme's role in proliferating cells (Nosal, Switzer, & Becker, 1993).
Propriétés
Nom du produit |
5-Phosphoribosyl 1-pyrophosphate |
|---|---|
Formule moléculaire |
C5H8O14P3-5 |
Poids moléculaire |
385.03 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/p-5/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
PQGCEDQWHSBAJP-TXICZTDVSA-I |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
SMILES canonique |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




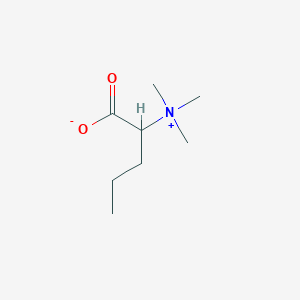



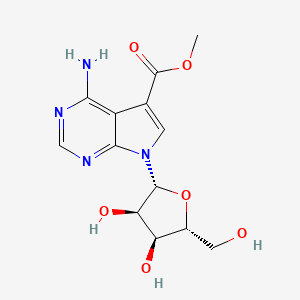
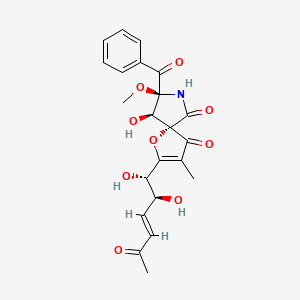
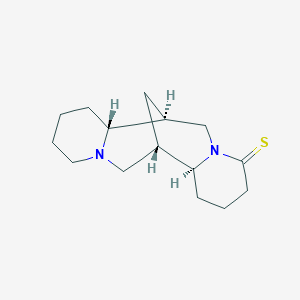
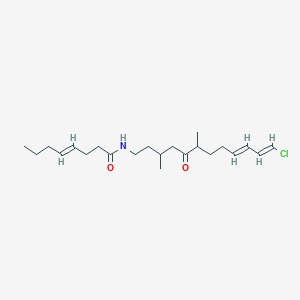
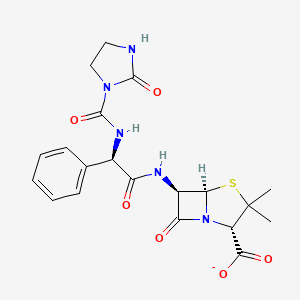
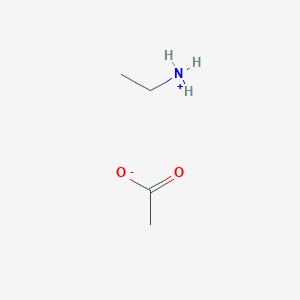
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
